Rp-8-Br-PET-cGMPS

Übersicht

Beschreibung

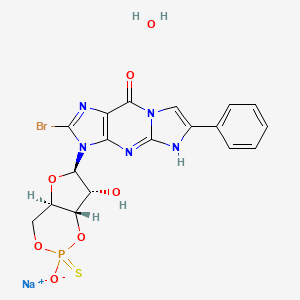

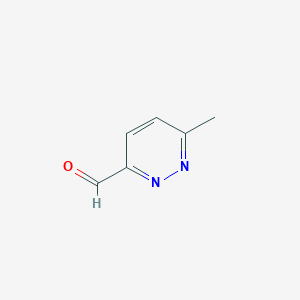

Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP . It is a selective inhibitor of cGMP-dependent protein kinase I a and I β and of retinal cGMP-gated ion channels . It is much more lipophilic and membrane-permeant compared to Rp-8-pCPT-cGMPS .

Synthesis Analysis

Rp-8-Br-PET-cGMPS is an analogue of the natural signal molecule cyclic GMP in which both, the amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5- membered ring system fused to the purine structure . The hydrogen in position 8 of the nucleobase is replaced by bromine .Molecular Structure Analysis

The molecular weight of Rp-8-Br-PET-cGMPS is 562.27 . Its formula is C18H14BrN5NaO6PS . The compound is crystalline solid .Chemical Reactions Analysis

Rp-8-Br-PET-cGMPS is resistant to hydrolysis by phosphodiesterases . It binds cGK without activating it, resulting in competitive inhibition .Physical And Chemical Properties Analysis

Rp-8-Br-PET-cGMPS is soluble in DMSO . It has high lipophilicity and good membrane permeability while still soluble in aqueous solvents .Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Rp-8-Br-PET-cGMPS is a potent inhibitor of cGMP-dependent protein kinases (PKG), which play a crucial role in cardiovascular functions. It has been utilized to study the regulation of basal tension and nitrovasodilator-induced relaxation in coronary veins . This compound helps in understanding the molecular mechanisms underlying vasodilation and could potentially lead to new therapeutic strategies for treating cardiovascular diseases.

Neuroscience

In neuroscience, Rp-8-Br-PET-cGMPS serves as a valuable tool for dissecting the role of cGMP-PKG signaling pathways in synaptic vesicle cycling . It aids in exploring how cGMP-dependent pathways regulate synaptic plasticity, which is fundamental to learning and memory processes. The inhibition of PKG by Rp-8-Br-PET-cGMPS has provided insights into the control of vesicular traffic in nerve terminals.

Pharmacology

Rp-8-Br-PET-cGMPS has pharmacological significance due to its selective inhibition of PKG. This specificity allows for the study of cGMP-mediated cellular processes without affecting cAMP-dependent pathways . It’s used to investigate the effects of cGMP analogs on various cellular functions, including gene expression, cell proliferation, and viability.

Molecular Biology

In molecular biology, Rp-8-Br-PET-cGMPS is used to study the first messenger-stimulated phosphorylation by PKG . It helps in understanding the molecular basis of signal transduction and the role of phosphorylation in regulating cellular activities. This compound is particularly useful in experiments where precise modulation of PKG activity is required.

Biochemistry

Biochemists use Rp-8-Br-PET-cGMPS to explore the biochemical properties of cGMP-dependent protein kinases and their role in various biochemical pathways . It is instrumental in studying the metabolic stability towards cyclic nucleotide-responsive phosphodiesterases and the impact of lipophilic cGMP analogs on cell regulation processes.

Wirkmechanismus

Target of Action

Rp-8-Br-PET-cGMPS is a potent, selective competitive inhibitor of cGMP-dependent protein kinases (cGKs) . These kinases play a crucial role in mediating the effects of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signal transduction pathways .

Mode of Action

Upon entering the cell, Rp-8-Br-PET-cGMPS binds to the regulatory domain of cGKs, leading to a conformational change that inhibits the enzyme . This inhibition blocks the activation of cGKI and cGKII by cGMP .

Biochemical Pathways

The inhibition of cGKs by Rp-8-Br-PET-cGMPS affects various downstream targets involved in cellular signaling and regulation . This includes the regulation of ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .

Pharmacokinetics

Rp-8-Br-PET-cGMPS exhibits high lipophilicity and good membrane permeability, making it a metabolically stable compound . It is resistant to hydrolysis by mammalian cyclic nucleotide-responsive phosphodiesterases , which enhances its bioavailability.

Result of Action

The inhibition of cGKs by Rp-8-Br-PET-cGMPS modulates various physiological responses such as vasodilation, neurotransmission, and smooth muscle relaxation . It also influences cellular processes by regulating ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .

Action Environment

It should be protected from bright light and stored in the freezer for longer storage periods . Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5NaO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635674 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rp-8-Br-PET-cGMPS | |

CAS RN |

185246-32-6 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Rp-8-Br-PET-cGMPS?

A1: Rp-8-Br-PET-cGMPS acts primarily as a PKG inhibitor [, , , , , , , , , , , , , , , , , , , , , , , ]. It competes with cGMP for binding to the regulatory subunit of PKG, thereby preventing its activation and downstream signaling [, ].

Q2: Are there any caveats to the inhibitory action of Rp-8-Br-PET-cGMPS on PKG?

A2: Yes, recent studies have revealed that Rp-8-Br-PET-cGMPS can act as a partial agonist of the PKG Iα isoform in vitro and in intact cells, particularly in the absence of cGMP []. This partial agonistic activity has been linked to its ability to induce a conformational change in the cGMP binding site of PKG, similar to cGMP itself [].

Q3: What are the downstream effects of PKG inhibition by Rp-8-Br-PET-cGMPS?

A3: PKG inhibition by Rp-8-Br-PET-cGMPS can lead to a variety of downstream effects depending on the cell type and physiological context. Some observed effects include:

- Reduced vasodilation: Inhibiting NO- and cGMP-mediated relaxation in various blood vessels, including pulmonary arteries and veins [, , , , , , ].

- Impaired fear memory consolidation: Blocking the NO-cGMP-PKG pathway in the lateral amygdala, thereby affecting ERK/MAPK signaling and synaptic plasticity [, ].

- Altered bone remodeling: Decreasing bone volume and mineral density, potentially by influencing the differentiation of osteoblasts and the expression of bone formation-related genes [].

Q4: What is the molecular formula and weight of Rp-8-Br-PET-cGMPS?

A4: The molecular formula of Rp-8-Br-PET-cGMPS is C22H19BrN6O7PS, and its molecular weight is 619.4 g/mol.

Q5: Is there information on the compatibility and stability of Rp-8-Br-PET-cGMPS under various conditions in the provided research?

A5: The provided articles primarily focus on the biological effects and mechanisms of Rp-8-Br-PET-cGMPS. They do not offer detailed information about its material compatibility and stability under various conditions.

Q6: Does Rp-8-Br-PET-cGMPS exhibit catalytic activity?

A6: Rp-8-Br-PET-cGMPS is not an enzyme and does not possess catalytic activity. It primarily functions by binding to PKG, modulating its activity.

Q7: Is there any research on computational chemistry and modeling of Rp-8-Br-PET-cGMPS in the context of the provided articles?

A7: The provided articles primarily focus on experimental studies investigating the biological effects of Rp-8-Br-PET-cGMPS. They do not include information on computational chemistry studies or modeling of this compound.

Q8: How do structural modifications of Rp-8-Br-PET-cGMPS impact its activity and selectivity?

A8: While the provided research articles don't extensively explore various structural analogs of Rp-8-Br-PET-cGMPS, they offer insights into specific structural features:

- Importance of the β-phenyl-1,N2-etheno substitution: This structural motif is crucial for the antagonistic activity of Rp-8-Br-PET-cGMPS on the CNG channel [].

- Role of the 8-bromo substitution: This modification contributes to the ability of Rp-8-Br-PET-cGMPS to activate PKG Iα in the absence of cGMP [].

Q9: What is known about the stability and formulation strategies for Rp-8-Br-PET-cGMPS?

A9: The provided research primarily focuses on the biological activity of Rp-8-Br-PET-cGMPS. Detailed information on its stability under various conditions or specific formulation strategies is not discussed.

Q10: Is there information on SHE regulations and compliance for Rp-8-Br-PET-cGMPS in the provided research?

A10: The research articles focus on the compound's biological activity and do not address SHE regulations or compliance. As a research chemical, it is crucial to consult relevant safety data sheets and follow appropriate handling guidelines.

Q11: What is known about the pharmacokinetic properties of Rp-8-Br-PET-cGMPS?

A11: The research articles primarily focus on the pharmacodynamic effects of Rp-8-Br-PET-cGMPS, such as its interaction with PKG and its downstream consequences in various models. Detailed information on its absorption, distribution, metabolism, and excretion (ADME) is not provided.

Q12: What types of in vitro and in vivo models have been used to study Rp-8-Br-PET-cGMPS?

A12: Various models were used in the provided research to study the effects of Rp-8-Br-PET-cGMPS:

- Isolated blood vessels: Assessing vascular reactivity to NO and cGMP in the presence of Rp-8-Br-PET-cGMPS [, , , , , , ].

- Cultured cells: Studying the impact of Rp-8-Br-PET-cGMPS on cell growth, protein expression, and signaling pathways in vascular smooth muscle cells [, , , ], osteoblasts [], and other cell types [, ].

- Rodent models: Investigating the role of PKG in fear memory consolidation [, ], bone remodeling [], and sepsis-induced platelet dysfunction [].

- Ovine models: Examining the involvement of PKG in pulmonary vascular responses to hypoxia [, , ].

Q13: What are the key findings from these studies regarding the efficacy of Rp-8-Br-PET-cGMPS?

A13: The provided research highlights the efficacy of Rp-8-Br-PET-cGMPS in modulating PKG activity and downstream signaling pathways in various models:

- Vascular effects: Rp-8-Br-PET-cGMPS effectively inhibits NO- and cGMP-mediated relaxation in various blood vessels, supporting the role of PKG in vascular tone regulation [, , , , , , ].

- Synaptic plasticity and memory: Rp-8-Br-PET-cGMPS impairs fear memory consolidation in rodents, indicating the importance of PKG signaling in synaptic plasticity and memory formation [, ].

Q14: Is there information on resistance mechanisms to Rp-8-Br-PET-cGMPS?

A14: The provided research articles do not focus on resistance mechanisms to Rp-8-Br-PET-cGMPS. Understanding potential resistance mechanisms would require further investigation.

Q15: What is known about the toxicological profile of Rp-8-Br-PET-cGMPS?

A15: While the provided research articles primarily focus on the biological activity of Rp-8-Br-PET-cGMPS, they do not delve into detailed toxicological studies. As a research chemical, handling it with caution and following safety guidelines is essential.

Q16: Are there specific drug delivery strategies for Rp-8-Br-PET-cGMPS discussed in the research?

A16: The research articles primarily utilize standard administration methods for in vitro and in vivo experiments. Specific drug delivery strategies or targeted delivery approaches for Rp-8-Br-PET-cGMPS are not discussed.

Q17: What biomarkers are relevant to Rp-8-Br-PET-cGMPS research?

A17: The research highlights the potential use of phosphorylated VASP (P(Ser239)-VASP) as a functional biochemical marker of endothelial NO/cGMP signaling []. This marker could be valuable for assessing the efficacy of Rp-8-Br-PET-cGMPS in modulating this pathway.

Q18: What analytical methods were used in the provided research to study Rp-8-Br-PET-cGMPS?

A18: Researchers employed various analytical techniques to investigate the effects of Rp-8-Br-PET-cGMPS:

- Isometric myography: Measuring the contractile responses of isolated blood vessels to different agents, including Rp-8-Br-PET-cGMPS [, , , , , , , , ].

- Western blotting: Assessing protein expression levels and phosphorylation status of various targets, including PKG, VASP, and others [, , , , , , , , , , , , , , ].

- Enzyme immunoassay: Measuring intracellular cGMP levels in response to treatments, including Rp-8-Br-PET-cGMPS [, , ].

- Real-time PCR: Quantifying mRNA levels of target genes involved in different pathways, including PKG, NOS, and others [, , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)

![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)